molecular formula C9H12BrNS B15256502 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B15256502
M. Wt: 246.17 g/mol
InChI Key: MBRLIKKHCYJMPM-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromomethylcyclobutyl group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromomethylcyclobutyl group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethylcyclobutyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethylcyclobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts like Lewis acids.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dehalogenated thiazoles or modified thiazole rings.

    Cycloaddition: Polycyclic compounds with enhanced stability and reactivity.

Scientific Research Applications

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA. The thiazole ring can also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole can be compared with other thiazole derivatives and bromomethylcyclobutyl compounds:

    Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2-methylthiazole share the thiazole ring but differ in their substituents, leading to variations in reactivity and biological activity.

    Bromomethylcyclobutyl Compounds: Similar compounds include bromomethylcyclobutane and bromomethylcyclopentane, which have different ring sizes and substitution patterns, affecting their chemical behavior and applications.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c10-7-9(2-1-3-9)6-8-11-4-5-12-8/h4-5H,1-3,6-7H2

InChI Key

MBRLIKKHCYJMPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC=CS2)CBr

Origin of Product

United States

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